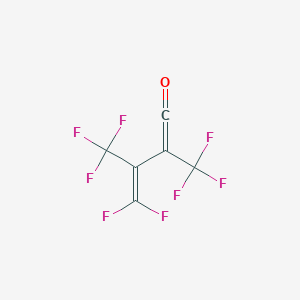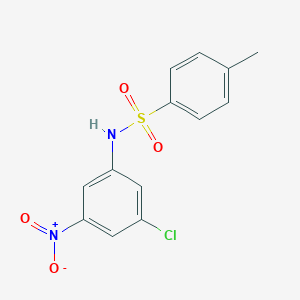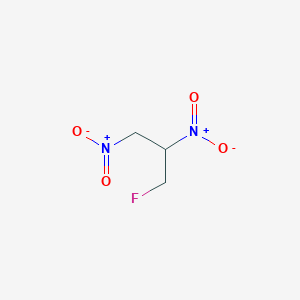
1-Fluoro-2,3-dinitropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2,3-dinitropropane is an organic compound characterized by the presence of a fluorine atom and two nitro groups attached to a propane backbone
Preparation Methods
The synthesis of 1-Fluoro-2,3-dinitropropane can be achieved through several methods. One common approach involves the fluorination of γ-halotrinitropropanes. This reaction typically uses nucleophilic reagents such as potassium iodide, resulting in the formation of the potassium salt of 1-fluoro-3,3-dinitropropane, which can then be acidified to yield this compound .
Chemical Reactions Analysis
1-Fluoro-2,3-dinitropropane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the fluorine atom.
Reduction Reactions: The nitro groups can be reduced to amines under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, although specific conditions and reagents for this process are less commonly reported.
Common reagents used in these reactions include potassium iodide for substitution and hydrogenation catalysts for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-2,3-dinitropropane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Biology and Medicine:
Mechanism of Action
The mechanism by which 1-Fluoro-2,3-dinitropropane exerts its effects involves the interaction of its functional groups with various molecular targets. The nitro groups can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
1-Fluoro-2,3-dinitropropane can be compared to other nitroalkanes and fluorinated compounds. Similar compounds include:
1,3-Dinitropropane: Lacks the fluorine atom but shares the nitro groups.
Fluorinated Nitroalkanes: Compounds with similar structures but different positions of the fluorine and nitro groups.
Properties
CAS No. |
58473-07-7 |
|---|---|
Molecular Formula |
C3H5FN2O4 |
Molecular Weight |
152.08 g/mol |
IUPAC Name |
1-fluoro-2,3-dinitropropane |
InChI |
InChI=1S/C3H5FN2O4/c4-1-3(6(9)10)2-5(7)8/h3H,1-2H2 |
InChI Key |
PFAJLKQRPLHMCT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CF)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


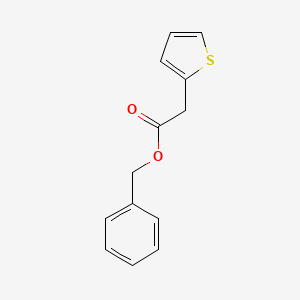
![{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid](/img/structure/B14605186.png)




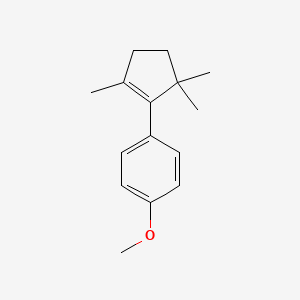
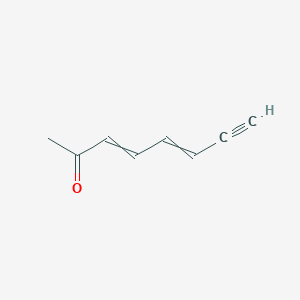
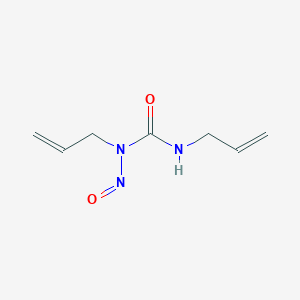
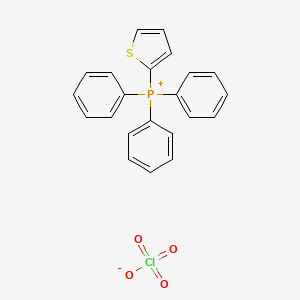
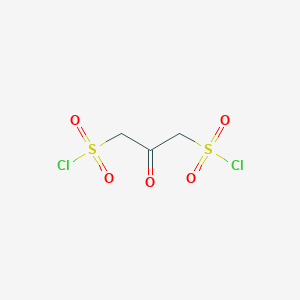
![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)
